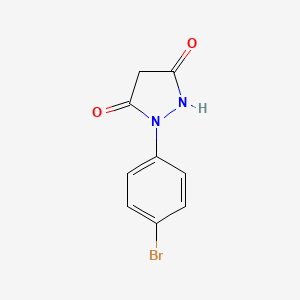

![molecular formula C18H14N4OS2 B5539263 N-[2-(1H-imidazol-1-yl)benzyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5539263.png)

N-[2-(1H-imidazol-1-yl)benzyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from basic heterocyclic scaffolds. For example, Horishny et al. (2020) describe the preparation of N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides, showcasing a method that could be analogous to synthesizing the target compound by reacting specific chloroacetamides with sulfur and a nitrogen-containing ring under controlled conditions (Horishny, Drapak, Chaban, Ostapiuk, & Matiychuk, 2020).

Molecular Structure Analysis

Structural characterization is crucial for understanding the compound's potential interactions and activity. Techniques such as NMR, IR, and X-ray crystallography are commonly used. For instance, Balewski and Kornicka (2021) utilized NMR and IR spectroscopy for the structural elucidation of a guanidine derivative, demonstrating the type of analytical methods that could be applied to the target compound (Balewski & Kornicka, 2021).

Chemical Reactions and Properties

Investigations into chemical reactivity, including potential biological activities, are common. The work by Cindrić et al. (2017) on amidino substituted benzimidazole and benzothiazole derivatives provides insights into how modifications in the molecule affect its cytotoxic properties, which might be relevant for assessing the chemical reactivity of the target compound (Cindrić, Jambon, Harej, Depauw, David-Cordonnier, Kraljević Pavelić, Karminski-Zamola, & Hranjec, 2017).

Physical Properties Analysis

The physical properties, including solubility, melting point, and stability, are determined using a variety of techniques. While the search did not yield specific studies on the physical properties of compounds exactly matching the target molecule, general practices include differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to assess these properties.

Chemical Properties Analysis

The chemical properties, such as acidity/basicity, reactivity with different reagents, and potential for forming derivatives, are explored through experimental studies. For example, Shen et al. (2017) developed a method for preparing N-fused benzo[4,5]imidazo[2,1-b]thiazole derivatives, indicating the type of chemical manipulations that similar compounds might undergo (Shen, Yang, Huang, Hou, Gao, Cui, Cui, & Zhang, 2017).

Wissenschaftliche Forschungsanwendungen

Antiproliferative and DNA Binding Properties

N-[2-(1H-imidazol-1-yl)benzyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide derivatives have been studied for their antiproliferative activities against a variety of human cancer cell lines. Compounds in this class have demonstrated moderate activity, with certain derivatives showing strong selective activity against HeLa cells. Their cytotoxicity on normal fibroblasts is lower compared to 5-fluorouracile, indicating a potential for selective cancer therapy. Additionally, these compounds have been shown to bind strongly to DNA grooves and display sequence-selective binding, contributing to their antiproliferative effects. This suggests their mechanism of action may involve interaction with DNA, potentially inhibiting processes like DNA replication or repair, which are crucial for cancer cell proliferation (Cindrić et al., 2017).

Antimicrobial Activity

Derivatives of N-[2-(1H-imidazol-1-yl)benzyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide have also been explored for their antimicrobial potential. Research indicates that thiosemicarbazide derivatives, a related class, serve as precursors for the synthesis of imidazole, thiadiazole, and other heterocyclic compounds, displaying antimicrobial activity. This highlights the versatility of the N-[2-(1H-imidazol-1-yl)benzyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide scaffold in generating bioactive molecules capable of inhibiting the growth of harmful microorganisms, which could be further explored for the development of new antimicrobial agents (Elmagd et al., 2017).

α-Glucosidase Inhibitory Activity

Recent studies have demonstrated the potential of N-[2-(1H-imidazol-1-yl)benzyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide derivatives as α-glucosidase inhibitors. Such compounds could play a significant role in managing conditions like diabetes mellitus by controlling postprandial hyperglycemia. The inhibitory effect on α-glucosidase suggests these molecules could slow down the breakdown of carbohydrates into simple sugars, thereby reducing blood sugar spikes after meals. This pharmacological activity is critical for developing new therapeutic agents for diabetes management (Şenkardeş et al., 2022).

Supramolecular Gelators

N-[2-(1H-imidazol-1-yl)benzyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide derivatives have been investigated as supramolecular gelators. The introduction of specific functionalities, such as methyl groups and S...O interactions, into the benzamide moiety has shown to influence gelation behavior significantly. This research provides insight into the design of new materials with potential applications in drug delivery systems, tissue engineering, and other fields requiring controlled gelation properties (Yadav & Ballabh, 2020).

Eigenschaften

IUPAC Name |

N-[(2-imidazol-1-ylphenyl)methyl]-2-thiophen-2-yl-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4OS2/c23-17(14-11-25-18(21-14)16-6-3-9-24-16)20-10-13-4-1-2-5-15(13)22-8-7-19-12-22/h1-9,11-12H,10H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJHPZDYWIWUOAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)C2=CSC(=N2)C3=CC=CS3)N4C=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(1H-imidazol-1-yl)benzyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3-methyl-5-isoxazolyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5539190.png)

![N,N-dimethyl-4-[(4-methyl-1-piperazinyl)methyl]aniline](/img/structure/B5539200.png)

![N-(2,4-dimethylphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5539203.png)

![2,3-dimethyl-8-methylene-7,8-dihydro-4H-[1,3]thiazolo[3,2-a]thieno[3,2-e]pyrimidin-4-one](/img/structure/B5539211.png)

![4-(3-chlorophenyl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-2-pyrimidinamine hydrochloride](/img/structure/B5539214.png)

![{[5-(4-bromo-2-methylphenyl)-2-furyl]methyl}methylamine hydrochloride](/img/structure/B5539219.png)

![4-[4-(diethylamino)phenyl]-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone](/img/structure/B5539248.png)

![2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-methylphenyl)ethanone](/img/structure/B5539259.png)

![2-{3-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylcarbonyl]phenyl}-4-methyl-1(2H)-phthalazinone hydrochloride](/img/structure/B5539273.png)

![4-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}-2-butyn-1-yl 2-thiophenecarboxylate](/img/structure/B5539286.png)

![1-methyl-8-{[(4-methylbenzyl)amino]carbonyl}-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5539294.png)